1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
- The final step involves nitration of the aromatic ring to introduce the nitro group at the desired position.
- Reaction conditions: Concentrated nitric acid, sulfuric acid, controlled temperature.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrazole Ring:
- Starting with a substituted aniline, such as 4-fluoroaniline, which undergoes diazotization followed by reaction with an appropriate β-diketone to form the pyrazole ring.
- Reaction conditions: Acidic medium, low temperature.
-
Quinoline Ring Construction:
- The pyrazole intermediate is then subjected to cyclization with a suitable quinoline precursor, such as 8-methoxyquinoline.
- Reaction conditions: High temperature, catalytic amount of acid or base.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of a quinoline-8-carbaldehyde derivative.
Reduction: Formation of 1-(4-fluorophenyl)-8-methoxy-3-(4-aminophenyl)-1H-pyrazolo[4,3-c]quinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Investigated for its potential as an anticancer agent, given the presence of the nitro and fluorine groups which are known to enhance biological activity.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is not fully understood, but it is believed to interact with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: It may inhibit specific enzymes involved in cell proliferation, induce apoptosis in cancer cells, or interfere with DNA replication.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy group, which may result in different electronic properties and biological activities.
1-(4-Methoxyphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: Substitution of the fluorine with a methoxy group, potentially altering its reactivity and interaction with biological targets.
Uniqueness: 1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the combination of fluorine, methoxy, and nitro groups, which confer distinct electronic and steric properties, making it a valuable compound for various scientific research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(4-fluorophenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-31-18-10-11-21-19(12-18)23-20(13-25-21)22(14-2-6-17(7-3-14)28(29)30)26-27(23)16-8-4-15(24)5-9-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECRGHCMDLCHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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